molecular formula C23H25N3O2 B5581810 4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-2-morpholinecarboxamide

4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-2-morpholinecarboxamide

Cat. No.: B5581810
M. Wt: 375.5 g/mol
InChI Key: GZNFZKPBXAHGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-2-morpholinecarboxamide is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.19467705 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Immune Response Modifier Applications

Imiquimod, a notable analogue within the same class as 4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-2-morpholinecarboxamide, activates the immune system through localized induction of cytokines, such as IFN-α, -β, and various interleukins. This mechanism underpins its potential in treating a variety of cutaneous diseases. Despite lacking inherent antiviral or antiproliferative activity in vitro, its ability to stimulate onsite cytokine secretion in vivo has demonstrated immunoregulatory, antiviral, antiproliferative, and antitumor activities. These characteristics highlight the promise of imiquimod as a topical agent for diseases like genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis (Syed, 2001).

Corrosion Inhibition

Quinoline derivatives, including those related to this compound, have found use as anticorrosive materials due to their high electron density. These compounds form highly stable chelating complexes with metallic surfaces through coordination bonding, making them effective against metallic corrosion. This application is particularly relevant in environments where corrosion resistance is critical for maintaining the integrity of metal structures (Verma, Quraishi, & Ebenso, 2020).

Photocatalytic Degradation of Pollutants

The photocatalytic degradation of pollutants like pyridine, 1-2-dimethoxybenzene, morpholine, and lindane by TiO2-UV processes indicates the potential environmental applications of morpholine and its analogues, including this compound. Such compounds could be involved in intermediate processes to reduce pollutants in water, demonstrating the multifaceted nature of these chemical compounds in environmental remediation efforts (Pichat, 1997).

Antimicrobial and Antimalarial Agents

8-Aminoquinoline derivatives, a related class, have been highlighted for their effectiveness against malaria, with some metabolites potentially toxic to erythrocytes in glucose-6-phosphate dehydrogenase-deficient individuals. The ongoing research into the metabolism of these compounds underscores the broader therapeutic and toxicological profiles of the quinoline derivatives, pointing to a nuanced understanding necessary for developing safer, more effective treatments (Strother et al., 1981).

Properties

IUPAC Name

4-[[7-methyl-2-(3-methylphenyl)quinolin-3-yl]methyl]morpholine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-15-4-3-5-18(10-15)22-19(12-17-7-6-16(2)11-20(17)25-22)13-26-8-9-28-21(14-26)23(24)27/h3-7,10-12,21H,8-9,13-14H2,1-2H3,(H2,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNFZKPBXAHGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C3C=CC(=CC3=N2)C)CN4CCOC(C4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.